3.3-Fold Difference in iNOS Inhibition Potency: R-Enantiomer (IC50 86.3 μM) vs. S-Enantiomer (IC50 26.2 μM)
In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophage cells, the three forms of higenamine were evaluated for inhibition of inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. (R)-(+)-Higenamine exhibited an IC50 of 86.3 μM, which is 3.3-fold weaker than the (S)-(−)-higenamine IC50 of 26.2 μM, and 1.6-fold weaker than the racemic (RS)-(±)-higenamine IC50 of 53.4 μM [1]. Furthermore, in an in vivo murine endotoxemia model, the (R)-isomer showed only a non-statistically significant tendency toward increased survival rates, whereas the (S)-isomer significantly improved survival [1]. This data establishes that the (R)-enantiomer cannot serve as a substitute for the (S)-enantiomer in studies targeting iNOS-mediated inflammatory pathways.
| Evidence Dimension | iNOS/NO production inhibition (IC50) |
|---|---|
| Target Compound Data | (R)-(+)-Higenamine: IC50 = 86.3 μM |
| Comparator Or Baseline | (S)-(−)-Higenamine: IC50 = 26.2 μM; (RS)-(±)-Higenamine: IC50 = 53.4 μM |
| Quantified Difference | R-enantiomer is 3.3-fold less potent than S-enantiomer; 1.6-fold less potent than racemate |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; iNOS expression and NO production measured |
Why This Matters
Procurement of the defined R-enantiomer is essential when researchers require a less potent comparator to establish the stereochemical dependence of iNOS inhibition, or when the goal is to attribute observed effects specifically to the R-configuration rather than the more active S-form.
- [1] Park JE, Kang YJ, Park MK, Lee YS, Kim HJ, Seo HG, Lee DH, Yun-Choi HS, Chang KC. Enantiomers of higenamine inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia. Int Immunopharmacol. 2006;6(2):226-233. doi:10.1016/j.intimp.2005.08.007 View Source
